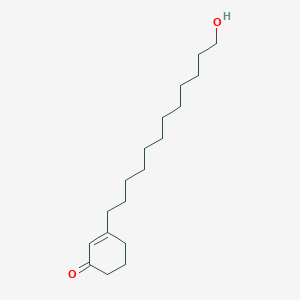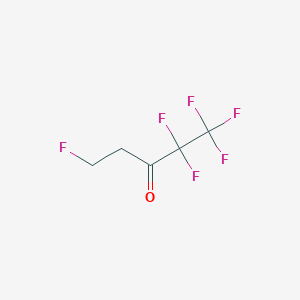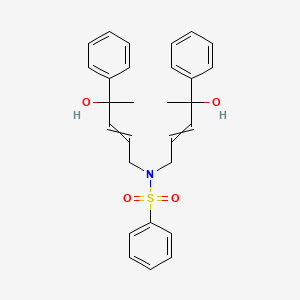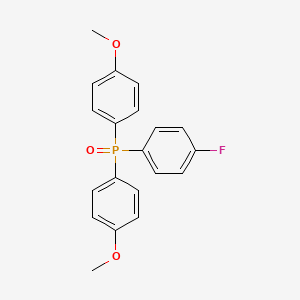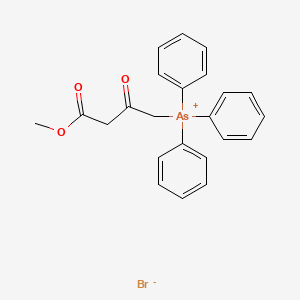
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is a chemical compound known for its unique structure and properties. It is a member of the arsonium family, which are organic compounds containing arsenic. This compound is characterized by the presence of a triphenyl group attached to an arsonium ion, along with a 4-methoxy-2,4-dioxobutyl side chain and a bromide counterion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide typically involves the reaction of triphenylarsine with a suitable alkylating agent. One common method is the reaction of triphenylarsine with 4-methoxy-2,4-dioxobutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: It can be reduced to form arsonium hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: Arsonium hydrides.
Substitution: Corresponding arsonium halides (chloride, iodide).
科学研究应用
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Triphenylphosphonium bromide: Similar structure but contains phosphorus instead of arsenic.
Triphenylstibonium bromide: Contains antimony instead of arsenic.
Triphenylbismuthonium bromide: Contains bismuth instead of arsenic.
Uniqueness
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is unique due to the presence of the arsonium ion, which imparts distinct chemical and biological properties compared to its phosphorus, antimony, and bismuth analogs.
属性
CAS 编号 |
212378-11-5 |
|---|---|
分子式 |
C23H22AsBrO3 |
分子量 |
501.2 g/mol |
IUPAC 名称 |
(4-methoxy-2,4-dioxobutyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C23H22AsO3.BrH/c1-27-23(26)17-22(25)18-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
OSSKUIUWJAYLSE-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


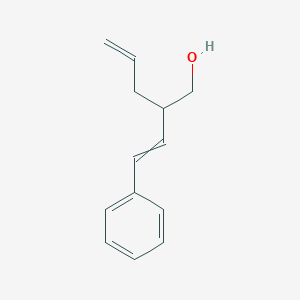
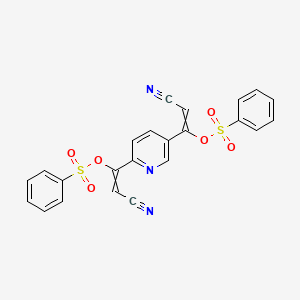
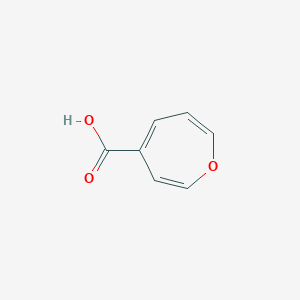
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
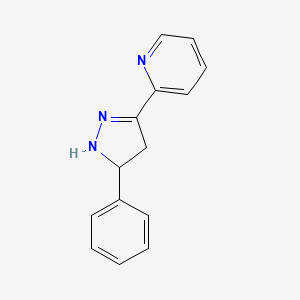

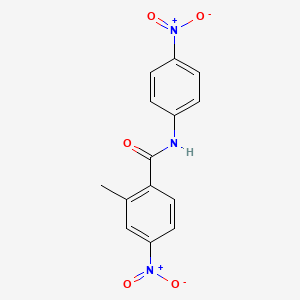
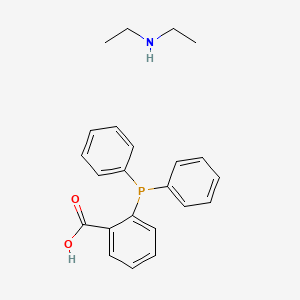
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
